molecular formula C12H19NO3 B1438332 Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate CAS No. 1153068-27-9

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate

Cat. No. B1438332
M. Wt: 225.28 g/mol
InChI Key: GHSKOXMJKSBMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate is a chemical compound with the empirical formula C12H19NO3 . It has a molecular weight of 225.28 .


Molecular Structure Analysis

The molecular structure of Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate consists of a piperidine ring attached to a cyclopropane carboxylate group and an ethyl ester group . The SMILES string representation of the molecule is O=C(C1CC1)N(CCC2)CC2C(OCC)=O .

Scientific Research Applications

Ethylene and Its Precursors in Plant Biology
Ethylene is a crucial plant hormone with profound effects on plant growth, development, and stress responses. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a significant role beyond just being a precursor to ethylene. It is involved in various plant biological processes, including growth modulation and stress responses. ACC's importance highlights the potential research interest in similar compounds for agricultural and biological studies (B. V. D. Poel & D. Straeten, 2014).

Applications in Food Preservation and Agriculture
Research on 1-methylcyclopropene (1-MCP), an ethylene action inhibitor, illustrates the application of cyclopropane derivatives in extending the postharvest life of fruits and vegetables. This compound inhibits ethylene perception, delaying ripening and senescence, thus improving the storage and shelf life of agricultural products (C. Watkins, 2006).

Chemical Synthesis and Material Development
Hyaluronan esterification, producing materials like ethyl and benzyl hyaluronan esters, exemplifies the use of ethyl esterification in creating new materials for clinical applications. These materials, derived from the modification of natural polymers, have varied biological properties and potential uses in medicine and biomaterials (D. Campoccia et al., 1998).

Environmental and Energy Applications
Research on carbon dioxide utilization highlights the importance of chemical conversions, such as carboxylation reactions involving ethyl groups, for creating value-added chemicals from CO2. This area of study focuses on developing sustainable processes for chemical and fuel industries, illustrating the broader context in which ethyl derivatives can play a role in environmental sustainability and energy production (E. Alper & O. Y. Orhan, 2017).

Safety And Hazards

This compound is classified as an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

ethyl 1-(cyclopropanecarbonyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-12(15)10-4-3-7-13(8-10)11(14)9-5-6-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSKOXMJKSBMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.